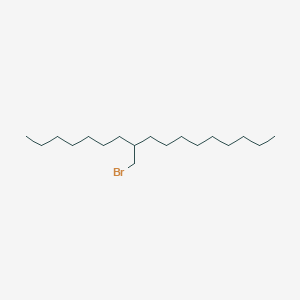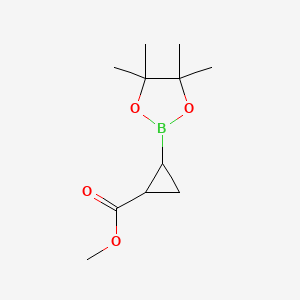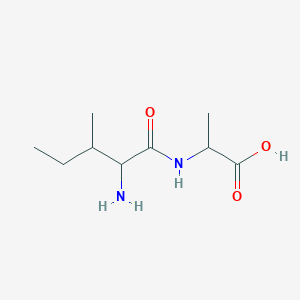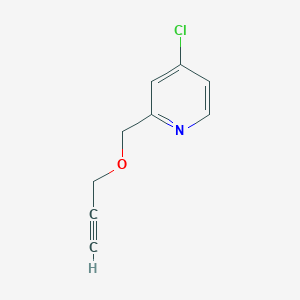
8-(Bromomethyl)heptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)heptadecane is an organic compound with the molecular formula C18H37Br. It is a brominated alkane, specifically a heptadecane derivative, where a bromomethyl group is attached to the eighth carbon of the heptadecane chain. This compound is known for its applications in organic synthesis and various industrial processes due to its reactivity and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-(Bromomethyl)heptadecane can be synthesized through the bromination of heptadecane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the heptadecane, forming a heptadecyl radical. This radical then reacts with another bromine molecule to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves controlled bromination reactions in large reactors, ensuring the efficient conversion of heptadecane to the desired brominated product. The reaction conditions, such as temperature, pressure, and bromine concentration, are carefully monitored to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Bromomethyl)heptadecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Alcohols, amines, or thiols depending on the nucleophile used.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Applications De Recherche Scientifique
8-(Bromomethyl)heptadecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)heptadecane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and elimination. In biological systems, the compound can interact with lipid membranes, potentially altering their properties and affecting cellular functions .
Comparaison Avec Des Composés Similaires
- 7-(Bromomethyl)heptadecane
- 9-(Bromomethyl)heptadecane
- 8-(Chloromethyl)heptadecane
Comparison: 8-(Bromomethyl)heptadecane is unique due to the position of the bromomethyl group on the eighth carbon, which influences its reactivity and physical properties. Compared to its analogs, such as 7-(Bromomethyl)heptadecane and 9-(Bromomethyl)heptadecane, the position of the bromine atom can affect the compound’s behavior in chemical reactions and its interactions with other molecules. Additionally, the presence of a bromine atom, as opposed to chlorine in 8-(Chloromethyl)heptadecane, results in different reactivity and applications .
Propriétés
Formule moléculaire |
C18H37Br |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
8-(bromomethyl)heptadecane |
InChI |
InChI=1S/C18H37Br/c1-3-5-7-9-10-12-14-16-18(17-19)15-13-11-8-6-4-2/h18H,3-17H2,1-2H3 |
Clé InChI |
HQILOMHBUXBHBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dimethoxyphenyl)-11-(4-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12504022.png)
![1-(Tert-butoxycarbonyl)-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12504026.png)
![2-{methyl[(1r,3r,5R,7R)-tricyclo[3.3.1.1~3,7~]dec-2-yl]amino}ethyl (4-chlorophenoxy)acetate](/img/structure/B12504028.png)


![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-{[2-(pyrrolidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12504051.png)

![2-Bromo-5H-benzo[b]carbazole](/img/structure/B12504070.png)
![10,16-dinaphthalen-2-yl-12λ6,14λ6-dithia-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 12,12,14,14-tetraoxide](/img/structure/B12504078.png)
![5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate](/img/structure/B12504085.png)


![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
